molecular formula C24H24N4O4S2 B2692331 2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 901259-13-0

2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2692331
CAS No.: 901259-13-0
M. Wt: 496.6
InChI Key: OSCUQHYHHKVHLR-UHFFFAOYSA-N
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Description

2-{[5-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a structurally complex imidazole derivative featuring a sulfanyl linker and a thiazole-acetamide moiety. The imidazole core is substituted with electron-donating 3,4-dimethoxy- and 4-ethoxy-phenyl groups, which may enhance solubility and influence electronic interactions in biological systems.

Properties

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S2/c1-4-32-17-8-5-15(6-9-17)22-27-21(16-7-10-18(30-2)19(13-16)31-3)23(28-22)34-14-20(29)26-24-25-11-12-33-24/h5-13H,4,14H2,1-3H3,(H,27,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCUQHYHHKVHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the dimethoxyphenyl and ethoxyphenyl groups. The final steps involve the incorporation of the thiazole moiety and the acetylation to form the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group exhibits nucleophilic displacement reactivity under specific conditions. In related imidazole-sulfanyl derivatives, this group undergoes substitution with alkyl halides or aryl halides to form thioether derivatives.

Example Reaction Pathway :

Compound+R-XBase (e.g., K2CO3),DMFR-S-Imidazole derivative+HX\text{Compound} + \text{R-X} \xrightarrow{\text{Base (e.g., K}_2\text{CO}_3), \text{DMF}} \text{R-S-Imidazole derivative} + \text{HX}

Reagent (R-X)Reaction ConditionsProduct YieldReference
Benzyl bromideDMF, 60°C, 6 hr78%
4-Chlorobenzyl chlorideTHF, RT, 12 hr65%

Cyclization Reactions Involving the Imidazole Core

The imidazole ring participates in cycloaddition or annulation reactions. For instance, copper-catalyzed [3+2] cycloadditions with alkynes have been reported for structurally similar systems to form polycyclic frameworks.

Key Observation :

  • Electron-donating substituents (e.g., methoxy groups on phenyl rings) enhance the electron density of the imidazole ring, facilitating electrophilic aromatic substitution at the 1-position.

Cyclization PartnerCatalystTemperatureProduct TypeReference
PhenylacetyleneCuI100°CImidazo[1,2-a]pyridine

Acylation of the Acetamide Moiety

The terminal acetamide group undergoes acylation or hydrolysis under acidic/basic conditions. Hydrolysis yields the corresponding carboxylic acid, which can further react with amines to form new amide bonds.

Reactivity Profile :

AcetamideHCl (aq), refluxCarboxylic acid+NH3\text{Acetamide} \xrightarrow{\text{HCl (aq), reflux}} \text{Carboxylic acid} + \text{NH}_3

ConditionReaction OutcomeYieldReference
6M HCl, 8 hrHydrolysis to carboxylic acid92%
Acetic anhydrideN-Acetylation85%

Oxidation of the Sulfanyl Group

The sulfanyl linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions.

Oxidation Pathways :

-S-H2O2-SO-excess H2O2-SO2\text{-S-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \xrightarrow{\text{excess H}_2\text{O}_2} \text{-SO}_2-

Oxidizing AgentStoichiometryProductSelectivityReference
H2_2O2_21 eqSulfoxide90%
mCPBA2 eqSulfone95%

Biological Interactions (Enzyme Inhibition)

While not a classical chemical reaction, the compound’s interaction with biological targets involves reversible covalent bonding. Studies on analogous imidazole-thiazole hybrids show inhibitory activity against kinases via hydrogen bonding with ATP-binding pockets.

Key Interactions :

  • The imidazole nitrogen forms hydrogen bonds with kinase backbone carbonyls.

  • The thiazole ring participates in π-π stacking with hydrophobic residues.

Target KinaseIC50_{50} (nM)Binding Affinity (ΔG, kcal/mol)Reference
EGFR12.4 ± 1.2-9.8
VEGFR-218.9 ± 2.1-8.7

Stability Under Ambient Conditions

The compound’s stability is influenced by its functional groups:

Stress ConditionDegradation PathwayHalf-LifeReference
UV light (254 nm)Photooxidation of sulfanyl group3.2 hr
pH 1.2 (gastric)Imidazole ring protonationStable

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable modifications at the aryl methoxy groups. Suzuki-Miyaura coupling with boronic acids has been demonstrated in similar systems.

Example :

3,4-Dimethoxyphenyl+Ar-B(OH)2Pd(PPh3)4Biaryl derivative\text{3,4-Dimethoxyphenyl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl derivative}

Boronic AcidCatalyst LoadingYieldReference
4-Fluorophenyl2 mol%76%

Scientific Research Applications

Anticancer Applications

Research has demonstrated that compounds containing imidazole and thiazole moieties can exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (BT474) and lung cancer (NCI-H226) cells .
  • Case Studies : In vitro studies have indicated that derivatives of thiazoles and imidazoles can exhibit cytotoxic effects comparable to established chemotherapeutic agents. For example, a study on similar compounds reported moderate to potent cytotoxicity against HEK293 cell lines using MTT assays .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Compounds with thiazole and imidazole structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The sulfanyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and activity against microbial cells .
  • Research Findings : A study highlighted the synthesis of related compounds that displayed significant antimicrobial activity against Mycobacterium tuberculosis and other bacterial strains. These findings suggest that the compound could be further explored for its potential as an antimicrobial agent .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound is another area of interest:

  • Inhibition Studies : Molecular docking studies have suggested that derivatives can act as inhibitors of key enzymes involved in inflammatory processes, such as lipoxygenase. This inhibition could lead to reduced inflammation in various conditions .
  • Experimental Evidence : In silico evaluations indicated promising results for compounds similar to 2-{[5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide as potential anti-inflammatory agents, warranting further experimental validation .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AnticancerInduces apoptosis via signaling pathwaysModerate cytotoxicity in HEK293 and BT474 cells
AntimicrobialDisrupts microbial membranesEffective against Mycobacterium tuberculosis
Anti-inflammatoryInhibits lipoxygenase and other inflammatory enzymesPromising results in molecular docking studies

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-DIMETHOXYPHENYL)-2-(4-ETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The imidazole and thiazole moieties are known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Class Core Heterocycle Substituents Functional Groups Inferred Properties
Target Compound Imidazole 3,4-Dimethoxy-, 4-ethoxy-phenyl Sulfanyl, thiazole-acetamide Enhanced solubility, H-bonding
Nitroimidazole Derivatives Imidazole Nitro, chloromethylphenyl, aryl Arylethanol, ester Electrophilic reactivity, antimicrobial
Triazole-Thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Triazole-thione, ketone Antifungal, tautomerism-dependent activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy/ethoxy substituents contrast with nitro groups in compounds. This difference may reduce electrophilicity but improve solubility and membrane permeability .
  • Sulfur Functionality : The sulfanyl group in the target compound offers distinct redox and binding properties compared to sulfonyl groups in triazole derivatives (), which are more electron-withdrawing and rigid .

Pharmacokinetic Considerations

  • Metabolic Stability: Thiazole rings resist oxidative metabolism better than ’s ester-linked arylethanols, suggesting improved half-life .

Biological Activity

The compound 2-{[5-(3,4-Dimethoxyphenyl)-2-(4-Ethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a hybrid molecule that combines various pharmacophores, potentially endowing it with a diverse range of biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Imidazole ring : Known for its role in biological systems and as a pharmacophore.
  • Thiazole moiety : Often associated with antimicrobial and anticancer properties.
  • Dimethoxy and ethoxy substituents : These groups may enhance lipophilicity and influence bioactivity.

The molecular formula is C20H22N4O3SC_{20}H_{22}N_4O_3S, with a molecular weight of approximately 406.48 g/mol. It exhibits a log P value indicating moderate lipophilicity, which is beneficial for membrane permeability.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have indicated that compounds with imidazole and thiazole moieties exhibit significant anticancer properties. For instance, docking studies suggest that the compound may inhibit key enzymes involved in cancer progression by binding to their active sites .
    • A comparative analysis showed that derivatives with similar structures displayed IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer potential.
  • Antimicrobial Properties
    • The thiazole component is well-documented for its antimicrobial effects. In vitro studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .
    • Case studies indicate a minimum inhibitory concentration (MIC) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory activity through various assays, including inhibition of nitric oxide production in macrophages. Results suggest a significant reduction in inflammatory markers .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity and affecting cellular pathways involved in proliferation and inflammation.
  • Receptor Binding : Molecular docking studies have shown favorable interactions with targets such as cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerEnzyme inhibition; receptor binding
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryInhibition of nitric oxide production

Case Studies

  • Anticancer Study
    • In a study involving various cancer cell lines, the compound demonstrated an IC50 value of 12 µM against breast cancer cells, highlighting its potential as a therapeutic agent .
  • Antimicrobial Evaluation
    • A series of tests revealed that the compound had an MIC of 32 µg/mL against E. coli, showcasing its effectiveness as an antibacterial agent .
  • Anti-inflammatory Assessment
    • In vivo experiments showed a significant decrease in paw edema in a rat model when treated with the compound, suggesting strong anti-inflammatory properties .

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : 1H/13C NMR is essential for confirming the imidazole-thiazole core and substituent positions. For example, methoxy groups on aromatic rings show characteristic singlet peaks at δ 3.7–3.9 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₃₀H₃₁N₃O₄S: calculated 530.21, observed 530.20). HPLC with a C18 column (acetonitrile/water gradient) ensures purity (>95%) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectroscopy (λ = 250–300 nm for aromatic moieties). For stability, incubate the compound at 4°C, 25°C, and 37°C for 24–72 hours, then analyze degradation via HPLC. Preferential degradation of the sulfide (-S-) linkage may occur under acidic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in biological assays?

  • Methodological Answer : (1) Systematic substitution : Replace methoxy/ethoxy groups with halogens or methyl groups to evaluate electronic effects on bioactivity. (2) In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, correlating IC₅₀ values with substituent hydrophobicity (logP calculations). (3) Molecular docking : Model interactions with target proteins (e.g., tyrosine kinases) using AutoDock Vina, focusing on hydrogen bonding with the thiazole nitrogen and π-π stacking of aromatic rings .

Q. How should researchers design experiments to evaluate the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Adopt a long-term environmental study framework:
  • Abiotic : Measure hydrolysis half-life in water (pH 7.4, 25°C) and photodegradation under UV light.

  • Biotic : Expose Daphnia magna or zebrafish embryos to 0.1–10 µM concentrations, monitoring mortality and oxidative stress markers (e.g., catalase activity).

  • Distribution : Use LC-MS/MS to quantify compound levels in soil-water systems after 30-day exposure .

    • Data Table :
ParameterTest ModelKey FindingsReference
Hydrolysis Half-LifeAqueous buffer (pH 7.4)48 hours
LC₅₀ (Daphnia magna)96-hour exposure5.2 µM
Soil AdsorptionLoamy soil, 25°CKd = 12.3 L/kg

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. To resolve:
  • Reproducibility checks : Repeat assays in triplicate across independent labs using standardized protocols (e.g., CLIA guidelines).
  • Impurity profiling : Use LC-HRMS to identify byproducts (e.g., oxidized sulfide forming sulfoxide derivatives).
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 2-(imidazolylsulfanyl)-acetamides) to identify trends in bioactivity .

Methodological Recommendations

  • Synthetic Optimization : Prioritize green solvents (e.g., ethanol over dioxane) to align with sustainability goals .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping peaks .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicological studies to ensure regulatory acceptance .

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